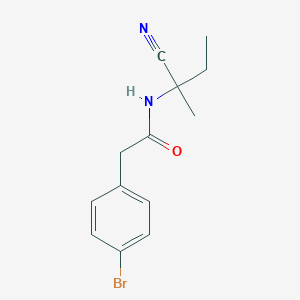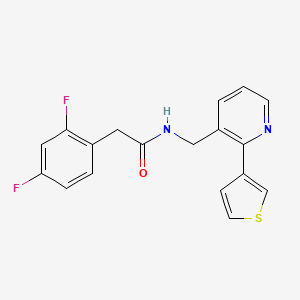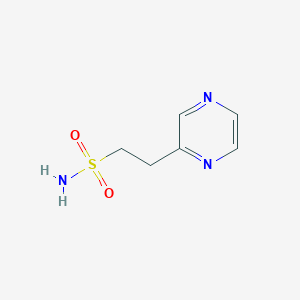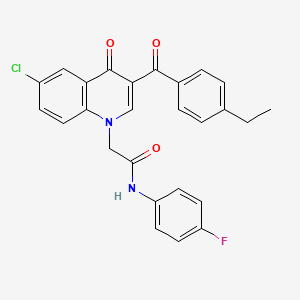
2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide, also known as BRD0705, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression.
Wirkmechanismus
2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide selectively binds to the bromodomains of BET proteins, which are responsible for recognizing acetylated lysine residues on histones. This binding prevents the interaction between BET proteins and acetylated histones, leading to the inhibition of transcriptional elongation and the downregulation of target genes.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to improve cardiac function in animal models of heart failure. However, the exact mechanisms underlying these effects are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide is its selectivity for BET proteins, which reduces the risk of off-target effects. In addition, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one of the main limitations of 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide is its relatively low potency compared to other BET inhibitors, which may limit its efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide. One possible direction is to investigate its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is to explore its potential use in other diseases, such as neurodegenerative diseases or metabolic disorders. Finally, further research is needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide, which could lead to the development of more potent and selective BET inhibitors.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide involves a multi-step process that starts with the reaction of 4-bromoaniline with 1-bromo-3-methylbutane to form 4-bromo-N-(1-bromo-3-methylbutyl)aniline. This intermediate is then reacted with ethyl chloroacetate to form 2-(4-bromophenyl)-N-(1-bromo-3-methylbutyl)acetamide, which is subsequently treated with potassium cyanide and methyl iodide to obtain the final product, 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of BET proteins, which are known to regulate the expression of oncogenes. In addition, 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to protect against cardiac hypertrophy and heart failure by inhibiting the expression of genes involved in these processes.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(2-cyanobutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-3-13(2,9-15)16-12(17)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZDBZPUFZBRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2426234.png)

![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide](/img/structure/B2426236.png)
![N-(2,5-difluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2426237.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2426238.png)



![2-(benzylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2426247.png)
![6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2426248.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2426250.png)
![1-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2426251.png)
![6-(Furan-2-yl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2426256.png)